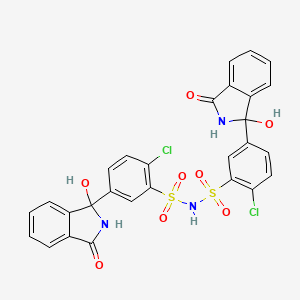

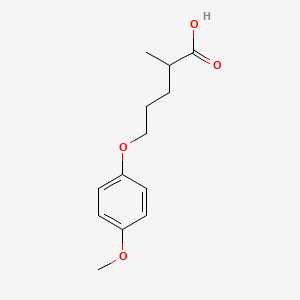

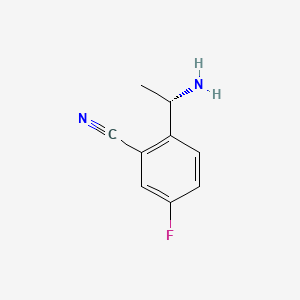

![molecular formula C17H20N2O2 B566217 N-(3-Amino[1,1'-biphenyl]-4-yl)-carbamic Acid tert-Butyl Ester CAS No. 335255-33-9](/img/structure/B566217.png)

N-(3-Amino[1,1'-biphenyl]-4-yl)-carbamic Acid tert-Butyl Ester

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(3-Amino[1,1’-biphenyl]-4-yl)-carbamic Acid tert-Butyl Ester” is a type of tert-butyl ester of Nα-protected amino acid . Tert-butyl amino acid esters are extensively employed as masked carboxyl group surrogates in peptide chemical synthesis .

Synthesis Analysis

The synthesis of this compound involves the use of protected amino acids and t-butanol using anhydrous magnesium sulfate and an excess of boron trifluoride diethyl etherate as additional reagents . The method affords tert-butyl esters in good yields and a variety of amino acid side chains and substituents tolerate the reaction conditions .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the reaction of protected amino acids with t-butanol in the presence of anhydrous magnesium sulfate and boron trifluoride diethyl etherate . This process is considered to be hazardous since a sealed apparatus is required to prevent evaporation of flammable isobutene .Applications De Recherche Scientifique

Peptide Chemistry and Protein Modification

The tert-butyl ester group is often used in peptide chemistry due to its ability to protect amino acids during synthesis. The compound could be utilized in the synthesis of peptides or modification of proteins, where the tert-butyl group protects the amino group during reactions .

Biodiesel Production

Esters are key components in biodiesel production. The tert-butyl ester group within this compound may serve as an intermediate or a catalyst in the production process, enhancing efficiency or yield .

Pharmaceutical Synthesis

Protected amino acid derivatives, such as those provided by tert-butyl esters, are crucial in the synthesis of pharmaceuticals. This compound could be involved in creating new drugs or intermediates within drug synthesis pathways .

Organic Material Synthesis

The tert-butyl group’s protective properties are also valuable in synthesizing organic materials, possibly serving as a building block for complex organic molecules or polymers .

Asymmetric Synthesis

Tert-butyl groups can act as chiral directing groups in asymmetric synthesis, which is essential for creating compounds with specific stereochemistry required for biological activity .

Mechanistic Investigations and Spectroscopy

The unique structure of this compound might make it suitable for mechanistic investigations in chemical reactions, using techniques like NMR and real-time IR spectroscopies .

Nucleophilic Behavior Studies

The tert-butyl ester group’s unusual nucleophilic behavior could be studied using this compound, providing insights into reaction mechanisms and kinetics .

Chelation and Tetrahedral Intermediate Formation

This compound could be used to study 1,3-chelation and tetrahedral intermediate formation, which are key factors in certain chemical reactions .

Mécanisme D'action

Target of Action

It’s known that tert-butyl esters are extensively employed as masked carboxyl group surrogates in peptide chemical synthesis .

Mode of Action

The compound’s mode of action involves a process known as transesterification . This process is facilitated by the unusual nucleophilic behavior of a metal t-butoxide . Both 1,3-chelation and the formation of a tetrahedral intermediate were confirmed as the key factors for this behavior . The compound interacts with its targets through this mechanism, leading to changes in the targets’ structure and function .

Biochemical Pathways

The biochemical pathways affected by N-(3-Amino[1,1’-biphenyl]-4-yl)-carbamic Acid tert-Butyl Ester are related to the transesterification process . This process affects the synthesis of peptides, which are crucial components of proteins and play significant roles in various biological functions .

Pharmacokinetics

It’s known that the compound’s solubility in water is low, which may affect its absorption and distribution in the body .

Result of Action

This outcome has significant implications in the field of peptide synthesis .

Action Environment

The action of N-(3-Amino[1,1’-biphenyl]-4-yl)-carbamic Acid tert-Butyl Ester is influenced by various environmental factors. For instance, the presence of a metal t-butoxide and the formation of a tetrahedral intermediate are crucial for the compound’s unusual nucleophilic behavior . Additionally, the compound’s stability is affected by moisture .

Orientations Futures

Propriétés

IUPAC Name |

tert-butyl N-(2-amino-4-phenylphenyl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O2/c1-17(2,3)21-16(20)19-15-10-9-13(11-14(15)18)12-7-5-4-6-8-12/h4-11H,18H2,1-3H3,(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHLNSXAYRYQYFG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(C=C(C=C1)C2=CC=CC=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

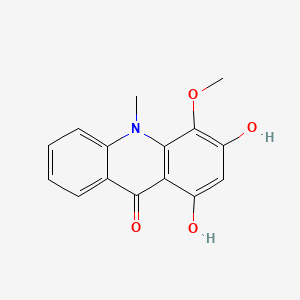

![Octyl 4,6-dibromothieno[3,4-b]thiophene-2-carboxylate](/img/structure/B566140.png)

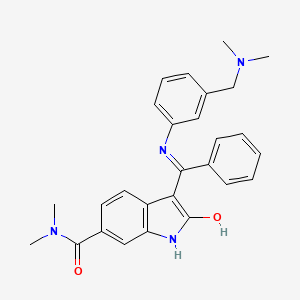

![4,4-Dioctyl-4H-silolo[3,2-b:4,5-b']dithiophene](/img/structure/B566141.png)

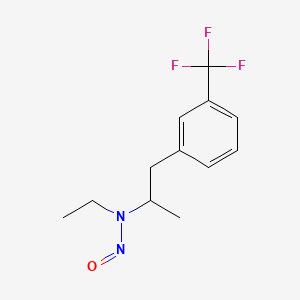

![Benzyl N-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-YL]carbamate](/img/structure/B566144.png)